1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a methoxyphenyl ethyl urea moiety
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-methoxyphenyl ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the protection and deprotection of amine groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The urea linkage plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
N-Benzyl-p-methoxy-α-methylphenethylamine hydrochloride: A compound with a similar methoxyphenyl group but different functional groups.
2-Methoxybiphenyl: Contains a methoxy group on a biphenyl structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-10-6-3-7-12(15)16(23-2)11-19-17(21)20-14-9-5-4-8-13(14)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFHSUVWLEYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.